molecular formula C9H23Cl2N3O2S B13470207 N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride

Cat. No.: B13470207
M. Wt: 308.27 g/mol
InChI Key: KDSIDZCTXRTGAX-UHFFFAOYSA-N
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride is a chemical compound with the molecular formula C9H23Cl2N3O2S It is a derivative of piperidine, a heterocyclic amine, and contains both amino and sulfonamide functional groups

Properties

Molecular Formula

C9H23Cl2N3O2S

Molecular Weight

308.27 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]ethanesulfonamide;dihydrochloride

InChI

InChI=1S/C9H21N3O2S.2ClH/c1-2-15(13,14)11-9-3-6-12(7-4-9)8-5-10;;/h9,11H,2-8,10H2,1H3;2*1H

InChI Key

KDSIDZCTXRTGAX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the following steps:

    Starting Material: The synthesis begins with 1-(2-aminoethyl)piperidine.

    Sulfonamide Formation: The amino group of 1-(2-aminoethyl)piperidine reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Purification: The intermediate is purified through recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The purified sulfonamide is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-aminoethyl)piperidine: A precursor in the synthesis of the target compound.

    N-(2-aminoethyl)piperidine: Another piperidine derivative with similar functional groups.

    4-(2-aminoethyl)piperidine: A structural isomer with different substitution patterns.

Uniqueness

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research applications.

Biological Activity

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride, also known by its CAS number 2901103-52-2, is a sulfonamide compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminoethyl group and a sulfonamide moiety. Its molecular formula is C8H18Cl2N2O2SC_8H_{18}Cl_2N_2O_2S, and it has a molecular weight of approximately 256.21 g/mol. The sulfonamide group is known for its ability to form hydrogen bonds, which enhances its interaction with various biological targets.

1. Enzyme Inhibition

The primary mechanism of action for this compound is its role as an enzyme inhibitor. The sulfonamide functional group can effectively bind to the active sites of enzymes, disrupting their activity. This property is particularly relevant in pharmacological studies aimed at developing therapeutic agents targeting specific enzyme pathways.

2. Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The piperidine nucleus is associated with various bioactivities, including anti-inflammatory and anticancer effects. Studies have shown that derivatives of piperidine can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Details
Enzyme Inhibition Inhibits key metabolic enzymes, potentially aiding in drug development for metabolic disorders.
Anticancer Exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis.
Antibacterial Similar compounds have shown antibacterial properties against Salmonella typhi and others.
Neuroprotective Potential effects on neurodegenerative diseases through modulation of neurotransmitter systems.

Case Study: Anticancer Activity

In a study examining the anticancer potential of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that the compound may serve as a lead structure for developing new anticancer therapies .

Pharmacological Applications

The multifunctional nature of this compound makes it a candidate for various therapeutic applications:

  • Cancer Therapy : Due to its anticancer properties, it may be explored further in oncology.
  • Infection Control : Its potential antibacterial activity positions it as a candidate for treating bacterial infections.
  • Neurological Disorders : Investigations into its neuroprotective effects could lead to new treatments for neurodegenerative diseases.

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